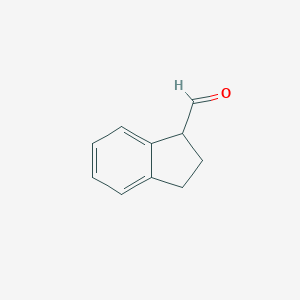

2,3-dihydro-1H-indene-1-carbaldehyde

Description

2,3-Dihydro-1H-indene-1-carbaldehyde (CAS: Not explicitly provided; molecular formula: C₁₀H₁₀O, molecular weight: 146.19) is a bicyclic aromatic aldehyde featuring a fused indene backbone. Its structure comprises a partially saturated indene ring with a formyl (-CHO) group at the 1-position. Key spectral data include a predicted collision cross-section (CCS) of 129.1 Ų for the [M+H]⁺ adduct and 131.9 Ų for [M-H]⁻, as determined via high-resolution mass spectrometry (HRMS) . The compound is synthesized via Dess-Martin oxidation of corresponding alcohols, achieving yields up to 98% under optimized conditions .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDJMDGRSJZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-43-0 | |

| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Backbone Derivatives

2,3-Dihydro-1H-indene-2-carbaldehyde

- Structure : Carbaldehyde group at position 2 instead of 1.

- Molecular Weight : 146.19 (identical to the 1-carbaldehyde isomer).

- Applications: Limited data, but structural analogs are explored in medicinal chemistry for kinase inhibition and as intermediates in drug synthesis .

- Key Difference : Altered electronic properties due to the shifted aldehyde group, impacting reactivity in nucleophilic additions .

1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde

- Structure : Methyl substituent at position 1 adjacent to the aldehyde.

- Molecular Weight : 160.21.

- Properties : Increased steric hindrance reduces electrophilicity at the aldehyde compared to the parent compound. Requires storage at -20°C under inert atmospheres to prevent degradation .

7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

Comparative Data Table

Preparation Methods

Cyclization Followed by Oxidation

A foundational approach involves constructing the dihydroindene backbone through cyclization, followed by oxidation to introduce the aldehyde moiety. For example, intramolecular Friedel-Crafts alkylation of γ,δ-unsaturated carbonyl precursors generates the bicyclic framework. Subsequent oxidation of a methylene (-CH2-) group adjacent to the ring system yields the aldehyde.

Key steps include:

-

Cyclization of 4-phenylbutyryl chloride using AlCl₃ to form 2,3-dihydro-1H-inden-1-one.

-

Oxidation of the ketone intermediate to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Cyclization | AlCl₃, 0°C, 2 hr | 2,3-Dihydro-1H-inden-1-one | 78% |

| Oxidation | PCC, CH₂Cl₂, 25°C, 6 hr | This compound | 65% |

This method prioritizes regioselectivity, as the cyclization step dictates the position of subsequent functionalization.

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic systems. For 2,3-dihydro-1H-indene, the reaction proceeds via electrophilic aromatic substitution at position 1, facilitated by the electron-donating effects of the fused cyclopentene ring.

Procedure :

-

React 2,3-dihydro-1H-indene with DMF and POCl₃ at 0–5°C to form the iminium intermediate.

This method is limited by the need for strictly anhydrous conditions and the sensitivity of the dihydroindene to over-oxidation.

Reduction of Nitrile Precursors

Nitriles serve as versatile precursors for aldehydes via partial reduction. For 2,3-dihydro-1H-indene-1-carbonitrile, DIBAL-H (diisobutylaluminum hydride) selectively reduces the nitrile to the aldehyde without further reduction to the alcohol.

This route offers excellent functional group tolerance, making it suitable for complex substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. For PCC-mediated oxidations, dichloromethane outperforms polar aprotic solvents like DMF due to better solubility of intermediates. Similarly, Vilsmeier-Haack formylation requires DMF as both solvent and reagent.

Catalytic Systems

Transition metal catalysts enhance selectivity and yield. For instance, Cu(I) catalysts promote intramolecular cyclizations with >80% efficiency. In contrast, AlCl₃ remains the standard Lewis acid for Friedel-Crafts reactions due to its cost-effectiveness.

Industrial-Scale Production Considerations

Q & A

Q. Q: What are the primary synthetic routes for 2,3-dihydro-1H-indene-1-carbaldehyde, and how are they optimized for yield and purity?

A: A common method involves oxidation of 2,3-dihydro-1H-indene derivatives using hypervalent iodine reagents (e.g., HTIB) under mild conditions. For example, quenching the reaction at 0°C and purification via column chromatography (2–30% EtOAc/hexane) achieves a 62% yield . Alternative routes include enzymatic dynamic kinetic resolution (DKR) with CAL-B lipase and TBD base, enabling enantioselective synthesis (95% ee) . Optimization focuses on reaction time, temperature, and solvent selection to minimize side reactions and maximize purity.

Advanced Characterization Techniques

Q. Q: How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

A: High-resolution mass spectrometry (HRESIMS) and 2D NMR (¹H-¹H COSY, HSQC, HMBC) are critical. For instance, HRESIMS confirmed the molecular formula of a related compound (C₁₈H₂₃O₂) with an error margin of 0.3 ppm . NMR chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) and coupling constants differentiate regioisomers and stereoisomers. X-ray crystallography or computational modeling (e.g., ORTEP-3) may further validate absolute configurations .

Safety and Handling Protocols

Q. Q: What safety measures are essential when handling this compound in laboratory settings?

A: Strict adherence to PPE (gloves, goggles, lab coat) is mandatory due to toxicity risks (H303/H313/H333 hazard codes). Work in a fume hood to avoid inhalation, and use inert atmosphere techniques for reactive intermediates. Waste must be segregated and disposed via certified biohazard services .

Stereochemical Challenges in Synthesis

Q. Q: How can researchers address enantiomeric excess (ee) in asymmetric synthesis of this compound derivatives?

A: Enzymatic DKR using CAL-B lipase and TBD base achieves dynamic racemization, enabling >95% ee for (R)-enantiomers . Chiral HPLC or circular dichroism (CD) spectroscopy validates ee. Absolute configurations are confirmed via benzene sector rules applied to CD spectra .

Biological Activity and Mechanism Studies

Q. Q: What methodologies are used to evaluate the biological activity of this compound derivatives?

A: Derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamides are screened as DDR1 kinase inhibitors using:

- Kinase assays : Measure IC₅₀ values (e.g., 14.9 nM for compound 7f) .

- In vivo models : Orthotopic pancreatic cancer models assess tumor suppression and metastasis inhibition.

- EMT suppression : Western blotting quantifies collagen-induced DDR1 signaling (e.g., E-cadherin upregulation) .

Data Contradictions in Synthetic Outcomes

Q. Q: How should researchers reconcile discrepancies in yields or stereoselectivity across synthetic protocols?

A: Variations often arise from reagent purity, solvent effects, or catalytic conditions. For example, HTIB-mediated oxidation may degrade thermally sensitive substrates, necessitating low temperatures . Cross-validate protocols using kinetic studies (e.g., time-resolved NMR) and replicate reactions under controlled conditions.

Computational Modeling for Reactivity Prediction

Q. Q: How can computational tools guide the design of novel this compound analogs?

A: Density functional theory (DFT) predicts reaction pathways (e.g., transition state energies in DKR) . Molecular docking (AutoDock, Schrödinger) screens analogs for target binding (e.g., DDR1 kinase), while QSAR models correlate structural features (e.g., substituent electronic effects) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.